molecular formula C20H20N4O3 B11686599 5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide

5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide

Katalognummer: B11686599
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: LGQVNNBARUIFFL-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” typically involves the following steps:

    Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide or a suitable carboxylating agent.

    Benzylidene Formation: The benzylidene group is introduced through a condensation reaction with benzaldehyde derivatives.

    Hydrazide Formation: The final step involves the reaction of the carboxylic acid derivative with hydrazine to form the hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of “5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole cores, such as 3,5-dimethylpyrazole.

    Hydrazides: Compounds with hydrazide functional groups, such as isoniazid.

    Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone.

Uniqueness

“5-ME-2H-Pyrazole-3-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C20H20N4O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-14-10-17(23-22-14)20(25)24-21-12-16-8-9-18(26-2)19(11-16)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)/b21-12+

InChI-Schlüssel

LGQVNNBARUIFFL-CIAFOILYSA-N

Isomerische SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Kanonische SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.